molecular formula C15H13FN4O4S B6549885 2-({7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid CAS No. 1040668-38-9

2-({7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetic acid

Cat. No.: B6549885
CAS No.: 1040668-38-9
M. Wt: 364.4 g/mol
InChI Key: XABVIEMEEVPOCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a purine ring (a type of heterocyclic aromatic compound), a fluorophenyl group (an aromatic ring with a fluorine atom), a sulfanyl group (sulfur bonded to hydrogen), and an acetic acid group (a two-carbon carboxylic acid). These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The purine ring system is planar and aromatic, which could contribute to the stability of the molecule. The fluorophenyl group is also aromatic and the fluorine atom is highly electronegative, which could create a polar bond and influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a carboxylic acid group suggests that it would be acidic. The compound is likely to be solid at room temperature given its molecular complexity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended to be a drug, it could interact with biological targets in the body. The presence of a purine ring is interesting, as purines are components of DNA and are also involved in various biological processes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary tests (for example, as a drug), it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O4S/c1-19-12-11(13(23)18-14(19)24)20(15(17-12)25-7-10(21)22)6-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3,(H,21,22)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABVIEMEEVPOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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